N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide
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Overview
Description
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide is a chemical compound with the molecular formula C20H12ClFN2OS and a molecular weight of 382.84 g/mol . This compound is characterized by the presence of a 4-chlorophenylsulfanyl group, a 3-cyanophenyl group, and a 4-fluorobenzamide group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated compound under basic conditions to form the 4-chlorophenylsulfanyl intermediate.
Coupling with 3-cyanophenyl intermediate: The 4-chlorophenylsulfanyl intermediate is then coupled with a 3-cyanophenyl halide in the presence of a palladium catalyst to form the desired product.
Introduction of the 4-fluorobenzamide group:
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a fluorine atom on the benzamide group.
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-chlorobenzamide: This compound has a chlorine atom instead of a fluorine atom on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2OS/c21-15-3-8-18(9-4-15)26-19-10-7-17(11-14(19)12-23)24-20(25)13-1-5-16(22)6-2-13/h1-11H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPDEGYYDCAYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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